(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

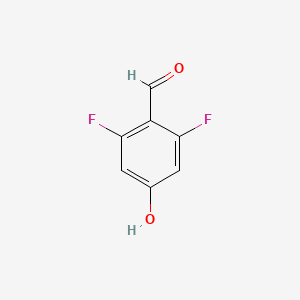

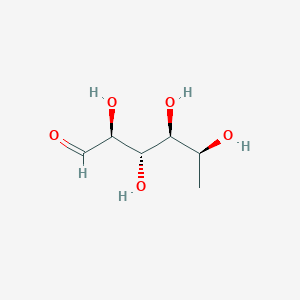

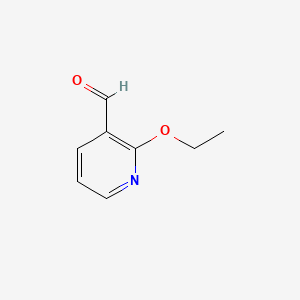

“(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid” is a chemical compound with the CAS Number: 1018295-36-7. It has a molecular weight of 205.21 and its IUPAC name is the same as the common name . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for the compound is1S/C11H11NO3/c1-7-6-8-4-2-3-5-9(8)12(7)10(13)11(14)15/h2-5,7H,6H2,1H3,(H,14,15) . This indicates the presence of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule . Physical And Chemical Properties Analysis

“(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid” is a solid at room temperature .Aplicaciones Científicas De Investigación

Stereochemical Investigations

Research demonstrates that (2-oxo-1,2-dihydroindol-3-ylidene)acetic acid esters react with methyl ethyl ketone, resulting in the formation of various diastereomeric mixtures. These findings provide valuable insights into the stereochemical properties of these compounds (El-Samahy, 2005).

Regioselective Additions

Another study highlights the regioselective addition of aromatic amines to 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates, a reaction crucial for further chemical synthesis and potential applications in medicinal chemistry (Koz’minykh et al., 2006).

Synthesis of Mannich Bases

The synthesis of novel Mannich bases bearing pyrazolone moiety from 2-oxo-1,2-dihydro-indol-3-ylidene hydrazides showcases the compound's utility in creating new chemical entities, which can have various applications including in pharmaceuticals (Naik et al., 2013).

Synthesis of Novel Compounds

Further research illustrates the synthesis of various novel compounds using 2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acids esters, underscoring the compound's versatility in chemical synthesis (Koz’minykh et al., 2007).

Antimicrobial and Anti-Inflammatory Activities

The compound's derivatives have been explored for their antimicrobial and anti-inflammatory activities, indicating potential applications in therapeutic domains (Gadegoni & Manda, 2013).

Biological Evaluation

There's also research focusing on the synthesis, characterization, and biological evaluation of derivatives of this compound, which could lead to new insights in drug discovery and development (Muralikrishna et al., 2014).

Electochemical Studies

Electrochemical studies of similar compounds provide a deeper understanding of their reactivity and potential applications in various fields, including material science (Hu & Dryhurst, 1997).

Synthesis Methodologies

New methodologies for synthesizing N-substituted derivatives of the compound have been developed, showcasing the evolving techniques in chemical synthesis and their implications for industrial applications (Dudinov et al., 2001).

Safety And Hazards

Propiedades

IUPAC Name |

2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7-6-8-4-2-3-5-9(8)12(7)10(13)11(14)15/h2-5,7H,6H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGESGOYJOOYVIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649323 |

Source

|

| Record name | (2-Methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid | |

CAS RN |

1018295-36-7 |

Source

|

| Record name | (2-Methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.